11H-benzo[b]fluoren-11-one
CAS No.: 3074-03-1
Cat. No.: VC21291630
Molecular Formula: C17H10O
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
![11H-benzo[b]fluoren-11-one - 3074-03-1](/images/no_structure.jpg)
Specification
CAS No. | 3074-03-1 |
---|---|
Molecular Formula | C17H10O |
Molecular Weight | 230.26 g/mol |
IUPAC Name | benzo[b]fluoren-11-one |
Standard InChI | InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H |
Standard InChI Key | MLMNDNOSVOKYMT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O |
Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O |
Introduction
Structural Information
Molecular Properties
11H-Benzo[b]fluoren-11-one has a precise molecular weight of 230.2607 g/mol with a molecular formula of C₁₇H₁₀O . The compound's planar structure facilitates π-π stacking interactions, contributing to its unique photophysical properties. Its relatively low molecular weight makes it suitable for various research applications where molecular size is a critical factor.
Chemical Structure
The backbone of 11H-benzo[b]fluoren-11-one consists of a fluorene skeleton with an additional benzene ring fused to it, creating a tetracyclic system. The ketone group at position 11 significantly influences the compound's chemical reactivity and physical properties. The structural representation can be described using various notations:
Identifiers
For research and database purposes, the compound can be identified through various standardized codes:
Physical and Chemical Properties
11H-Benzo[b]fluoren-11-one exhibits several distinctive physical and chemical properties that make it valuable for scientific research. The compound is characterized by its ability to form weak C—H···O hydrogen bonds that stabilize its molecular packing in crystal form.
Spectroscopic Properties
The compound demonstrates interesting spectroscopic behavior, particularly regarding its fluorescence properties. Research suggests it may exhibit single-fluorescence properties specifically in protic solvents . This property makes it potentially useful for applications in fluorescence-based detection and imaging systems.
Solubility Profile
11H-Benzo[b]fluoren-11-one shows limited solubility in common organic solvents. It is reported to be slightly soluble in acetonitrile and chloroform . This solubility profile influences how the compound is handled in laboratory settings and affects its potential applications.
Collision Cross Section Data
Collision cross section (CCS) measurements provide important information about the three-dimensional structure and conformational characteristics of molecules. The predicted CCS values for various adducts of 11H-benzo[b]fluoren-11-one are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 231.08045 | 149.0 |
[M+Na]+ | 253.06239 | 166.1 |
[M+NH4]+ | 248.10699 | 160.9 |
[M+K]+ | 269.03633 | 157.8 |
[M-H]- | 229.06589 | 154.4 |
[M+Na-2H]- | 251.04784 | 157.0 |
[M]+ | 230.07262 | 153.3 |
[M]- | 230.07372 | 153.3 |
Table 1: Predicted collision cross section values for various adducts of 11H-benzo[b]fluoren-11-one .
Synthesis Methods
The synthesis of 11H-benzo[b]fluoren-11-one typically involves cyclization of appropriate precursors under specific reaction conditions. One common approach is through Friedel-Crafts acylation of fluorene derivatives, followed by oxidative cyclization.
Laboratory Preparation
Various synthetic routes have been developed for the laboratory-scale preparation of 11H-benzo[b]fluoren-11-one. A notable method involves a cascade reaction using ortho-phthalaldehyde as a starting material. This approach is characterized by high atom economy and scalability, making it economically viable for producing the compound for research purposes .
Reaction Conditions
The synthesis typically requires specific catalysts and reaction conditions. Lewis acids such as aluminum chloride (AlCl₃) are commonly employed in these reactions. The choice of solvent is also critical, with dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) often being utilized. These conditions facilitate the cyclization process that forms the tetracyclic structure characteristic of the compound .
Chemical Reactivity
11H-Benzo[b]fluoren-11-one exhibits chemical reactivity characteristic of polycyclic aromatic ketones. Its reactivity is largely influenced by the presence of the ketone functional group and the extended aromatic system.
Oxidation Reactions
The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents for these transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically target the aromatic rings or the ketone functionality, resulting in the formation of derivatives with modified properties .
Reduction Reactions
Reduction of 11H-benzo[b]fluoren-11-one can yield corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The selectivity of these reductions depends on the reducing agent used and the reaction conditions employed .
Substitution Reactions
The compound can participate in both electrophilic and nucleophilic substitution reactions. Electrophilic substitutions often involve halogenation or alkylation of the aromatic rings. Reagents such as bromine (Br₂) in carbon tetrachloride (CCl₄) are commonly used for halogenation reactions. These substitutions can modify the electronic properties of the compound, potentially enhancing its utility for specific applications .
Research Applications
11H-Benzo[b]fluoren-11-one has found applications in various scientific disciplines due to its unique structural and electronic properties.
Chemistry Applications
In synthetic organic chemistry, 11H-benzo[b]fluoren-11-one serves as a valuable precursor in the synthesis of more complex organic compounds. Its tetracyclic structure makes it useful for building more intricate molecular architectures. The compound can be functionalized at various positions to generate derivatives with tailored properties for specific applications .
Biological Activity
Research has explored the potential biological activities of 11H-benzo[b]fluoren-11-one and its derivatives. Studies have investigated its possible anticancer properties, specifically examining cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells . The compound's planar structure may enable it to interact with DNA through intercalation, potentially disrupting DNA replication in cancer cells.
Additionally, certain derivatives have demonstrated antioxidant activity through their ability to scavenge free radicals. This property could be beneficial in preventing oxidative stress-related diseases .
Materials Science Applications
The unique photophysical properties of 11H-benzo[b]fluoren-11-one make it valuable for applications in materials science, particularly in the development of optoelectronic devices. The compound and its derivatives have been investigated for use in organic semiconductors and light-emitting diodes (LEDs) due to their fluorescence properties .
As a dual-state organic fluorophore, the compound exhibits photophysical properties suitable for bioimaging applications. Its potential near-infrared (NIR) emission characteristics are particularly valuable as they allow for minimal photodamage to biological samples while providing high tissue penetration depth .
Comparative Analysis
Understanding how 11H-benzo[b]fluoren-11-one compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Structural Isomers
11H-benzo[b]fluoren-11-one differs from its isomer 11H-benzo[a]fluoren-11-one primarily in the positioning of the additional benzene ring relative to the fluorene core. This structural difference leads to variations in their physical properties, spectroscopic characteristics, and biological activities .
Comparison with Related Compounds
When compared to 9-fluorenone, 11H-benzo[b]fluoren-11-one contains an additional benzene ring, which significantly influences its chemical reactivity and photophysical properties. The extended conjugation in 11H-benzo[b]fluoren-11-one results in different absorption and emission spectra compared to simpler fluorenone derivatives .
Other related compounds like anthraquinone and indeno[1,2-b]fluorene-6,12-dione have different ring structures and functional groups, leading to distinct chemical behaviors and applications. These differences highlight the unique features of 11H-benzo[b]fluoren-11-one and its specific utility in various research contexts .
Laboratory Considerations
Stock Solution Preparation
For laboratory use, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 11H-benzo[b]fluoren-11-one at different concentrations:
Concentration | Amount of Compound |
---|---|
1 mM | 1 mg in 4.3429 mL solvent |
1 mM | 5 mg in 21.7145 mL solvent |
1 mM | 10 mg in 43.429 mL solvent |
5 mM | 1 mg in 0.8686 mL solvent |
Table 2: Stock solution preparation guidelines for 11H-benzo[b]fluoren-11-one .
- mass of a compound required to prepare a solution of known volume and concentration
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